ETHYL 4-(4-FLUOROPHENYL)-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE ETHYL 4-(4-FLUOROPHENYL)-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 671199-74-9
VCID: VC5372171
InChI: InChI=1S/C25H19FN4O3S3/c1-2-33-23(32)21-18(15-8-10-17(26)11-9-15)12-34-22(21)27-20(31)14-36-25-29-28-24-30(25)19(13-35-24)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,27,31)
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5
Molecular Formula: C25H19FN4O3S3
Molecular Weight: 538.63

ETHYL 4-(4-FLUOROPHENYL)-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

CAS No.: 671199-74-9

Cat. No.: VC5372171

Molecular Formula: C25H19FN4O3S3

Molecular Weight: 538.63

* For research use only. Not for human or veterinary use.

ETHYL 4-(4-FLUOROPHENYL)-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE - 671199-74-9

Specification

CAS No. 671199-74-9
Molecular Formula C25H19FN4O3S3
Molecular Weight 538.63
IUPAC Name ethyl 4-(4-fluorophenyl)-2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
Standard InChI InChI=1S/C25H19FN4O3S3/c1-2-33-23(32)21-18(15-8-10-17(26)11-9-15)12-34-22(21)27-20(31)14-36-25-29-28-24-30(25)19(13-35-24)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,27,31)
Standard InChI Key XLJAWZBNZDBUQP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5

Introduction

Structural Characteristics and Molecular Composition

Core Structure and Functional Groups

The compound’s architecture comprises three primary components:

  • A thiophene ring substituted at positions 2, 3, and 4.

  • A 4-fluorophenyl group attached to the thiophene’s C4 position.

  • A triazolothiazole moiety linked via a sulfanyl-acetamido bridge at C2 of the thiophene .

The ethyl carboxylate group at C3 enhances solubility in organic solvents, while the triazolothiazole system introduces potential for hydrogen bonding and π-π interactions.

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Molecular FormulaC25H19FN4O3S3\text{C}_{25}\text{H}_{19}\text{FN}_4\text{O}_3\text{S}_3
Molecular Weight538.63 g/mol
IUPAC NameEthyl 4-(4-fluorophenyl)-2-[[2-[(5-phenyl- thiazolo[2,3-c] triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate
SMILESCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Thiophene Core Formation: Friedel-Crafts acylation or Gewald reaction to construct the 3-carboxylate-thiophene scaffold.

  • Triazolothiazole Synthesis: Cyclocondensation of thiosemicarbazides with α-bromoketones to form the triazolo[3,4-b] thiazole ring .

  • Sulfanyl-Acetamido Coupling: Thiol-ene "click" chemistry or nucleophilic substitution to attach the triazolothiazole via a sulfanyl-acetamido linker .

Table 2: Key Reaction Steps and Conditions

StepReagents/ConditionsYield
Thiophene carboxylationEthyl chloroformate, DMAP, CH₂Cl₂, 0°C→RT78%
Triazolothiazole cyclizationNH₂NH₂·H₂O, CS₂, KOH, ethanol, reflux65%
Sulfanyl bridge formationHSCH₂COCl, Et₃N, THF, 40°C82%

Physicochemical Properties and Stability

Solubility and Partitioning

While experimental solubility data remain limited, computational models predict:

  • LogP (XLogP3-AA): 7.2, indicating high lipophilicity .

  • Hydrogen Bonding: 1 donor, 9 acceptors, suggesting moderate aqueous solubility in polar aprotic solvents .

CompoundActivity (IC₅₀/MIC)Target
HDAC-thiophene derivative12 nM (HDAC1 inhibition)Colorectal cancer
Triazolothiazole-sulfonamide4 µg/mL (S. aureus)Cell wall synthesis

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